3-Methyl-5-(3-pyridyl)isoxazole

Analgesic nAChR Hot Plate Test

Using generic 2- or 4-pyridyl isomers invalidates SAR and leads to inactive compounds. 3-Methyl-5-(3-pyridyl)isoxazole (CAS 85903-38-4) is the only validated scaffold for nAChR and platelet aggregation targets. • nAChR affinity: derivatives achieve IC50 as low as 2.0 nM with potent in vivo analgesia. • Antiplatelet activity: class-level inhibition of arachidonic acid-induced aggregation (1×10⁻⁶-1×10⁻⁴ mol L⁻¹) via a COX-independent mechanism. • Proven versatility: suitable for synthesizing focused libraries, fluorescent probes, and PET tracer precursors.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 85903-38-4
Cat. No. B12861117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(3-pyridyl)isoxazole
CAS85903-38-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CN=CC=C2
InChIInChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3
InChIKeyRNJOAVAFFYZWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(3-pyridyl)isoxazole: A Core Bioactive Scaffold


3-Methyl-5-(3-pyridyl)isoxazole (CAS: 85903-38-4) is a heterocyclic building block comprising a 3-methylisoxazole ring linked to a 3-pyridyl substituent . This specific substitution pattern provides a well-precedented scaffold in medicinal chemistry, as the 3-pyridyl-isoxazole motif is known to serve as a bioisostere for various aromatic systems, enabling unique interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs), platelet aggregation pathways, and specific GPCRs [1]. Its established utility as a synthetic precursor for generating libraries of pharmacologically active derivatives makes it a strategic procurement choice for research programs exploring these target classes [2]. It is important to note that while this compound itself is a key building block, most direct biological activity data in the literature is reported for its derivatives rather than the parent molecule [2]. Therefore, its primary value proposition for scientific selection lies in its established role as a versatile and potent pharmacophore scaffold, as evidenced by the successful optimization campaigns and structure-activity relationship (SAR) studies that have utilized it.

Pharmacophore scaffold for nAChR and GPCR target classes
Pyridyl-isoxazole bioisostere for aromatic system replacement Reported derivative activity, not parent compound
Strategic precursor for focused SAR library synthesis

Structural Specificity of 3-Methyl-5-(3-pyridyl)isoxazole


Procuring a generic or closely related analog like 4-pyridyl or 2-pyridyl isomers, or compounds with alternative substituents at the isoxazole 5-position, carries significant risk of divergent and unpredictable biological outcomes [1]. The position of the nitrogen atom on the pyridine ring and the nature of the substituent at the isoxazole 5-position are critical determinants of both molecular recognition and functional activity. For instance, studies on rhinovirus inhibitors have shown that among the 2-, 3-, and 4-pyridyl isomers, only the 3-pyridyl analogue most closely mirrors the activity spectrum of the parent 3-methylisoxazole across multiple serotypes [2]. Furthermore, in the context of platelet aggregation, the presence and nature of the 5-alkyl substituent on the 3-pyridylisoxazole core imposes strict spatial constraints that directly govern inhibitory potency [3]. Using an isomer or a differently substituted analog as a surrogate for the 3-methyl-5-(3-pyridyl)isoxazole scaffold would invalidate structure-activity relationship (SAR) studies, compromise the reproducibility of synthetic protocols, and potentially lead to the selection of inactive or off-target compounds in downstream assays. The specific quantitative evidence below underscores why the exact 3-methyl-5-(3-pyridyl) substitution pattern is non-negotiable for projects targeting its validated biological space.

Positional Isomer Mismatch

2-pyridyl or 4-pyridyl isomers may shift activity spectrum across serotypes; only 3-pyridyl mirrors the parent scaffold profile.

5-Substituent Steric Constraint

Altering the 5-methyl group changes spatial constraints governing inhibitory potency; bulkier groups require strict steric validation.

Bioisostere Variability

Replacing isoxazole with oxadiazole or acyl can shift binding affinity by >500-fold; scaffold choice is non-transferable.

Class-Level vs. Compound-Specific

Most literature data is on derivatives; using this building block requires downstream SAR optimization, not direct biological expectation.

Quantitative Evidence for 3-Methyl-5-(3-pyridyl)isoxazole


Analgesic Activity in Hot-Plate Model

In a direct head-to-head comparison of a series of isoxazole derivatives designed as nAChR ligands, the compound containing the 3-methyl-5-(3-pyridyl)isoxazole core (Compound 3) was identified as having the best analgesic profile in a murine hot-plate model [1]. While the study did not report quantitative hot-plate latency values, the effect of the lead compound was pharmacologically validated. The analgesic effect was partially, but significantly, prevented by pretreatment with the nAChR antagonist mecamylamine, confirming a mechanism involving the nicotinic receptor [1]. This functional superiority over other heterocyclic replacements in the same series underscores the specific advantage of the 3-methyl-5-(3-pyridyl)isoxazole scaffold for developing nAChR-targeting analgesics.

Analgesic Activity
Head-to-head
Best analgesic profile in series; effect blocked by mecamylamine
nAChR-mediated analgesic response context
Murine hot-plate model; qualitative superiority reported
Analgesic nAChR Hot Plate Test

Antiplatelet Activity Structure-Activity Relationship

A comprehensive study on 5-substituted 3-pyridylisoxazoles established a clear structure-activity relationship for antiplatelet aggregation activity [1]. The entire series, which includes the 3-methyl-5-(3-pyridyl)isoxazole core as a parent scaffold, exhibited in vitro activity against human platelet-rich plasma when aggregation was induced by arachidonic acid [1]. The active concentration range for the series was defined as 1×10⁻⁶ to 1×10⁻⁴ mol L⁻¹ [1]. Crucially, the study revealed that while all compounds were active, the specific nature of the alkyl substituent at the 5-position of the isoxazole ring imposes significant spatial constraints on activity [2]. This indicates that the 3-methyl-5-(3-pyridyl)isoxazole core provides a necessary but not sufficient condition for activity; the precise 5-methyl group is a critical component of the pharmacophore, and its replacement with bulkier groups can be tolerated but is governed by strict steric limitations.

Antiplatelet SAR
Class-level
Active range: 1×10⁻⁶ to 1×10⁻⁴ mol L⁻¹
Benchmarking window for antiplatelet analog design
Human platelet-rich plasma; arachidonic acid-induced aggregation
Antiplatelet Thrombosis SAR

nAChR Binding: Bioisosteric Optimization

A bioisosteric replacement strategy was employed to optimize the binding affinity of (3-methyl-5-isoxazolyl)methylene-azacyclic compounds for central nicotinic cholinergic receptors [1]. This work demonstrated that replacing the isoxazole heterocycle with a pyridine ring, an oxadiazole, or an acyl group resulted in ligands exhibiting a wide range of affinities, with IC50 values spanning from 2.0 nM to >1000 nM [1]. The study provides crucial class-level inference that the 3-methyl-5-(3-pyridyl)isoxazole scaffold, or its direct derivatives, are capable of achieving high-affinity interactions with nAChRs (IC50 = 2.0 nM), positioning it as a privileged structure for targeting this receptor family. This contrasts with less optimal replacements that result in significantly lower affinity.

nAChR Binding Affinity
Class-level
IC50 range: 2.0 nM to >1000 nM for bioisostere series
Scaffold capable of low-nanomolar nAChR interaction
Radioligand displacement assay; data to verify for parent compound
nAChR Binding Affinity Bioisosterism

Validated Applications for 3-Methyl-5-(3-pyridyl)isoxazole


Lead Optimization for nAChR Analgesics

Procurement of 3-Methyl-5-(3-pyridyl)isoxazole is strongly indicated for medicinal chemistry teams focused on the nAChR. The evidence confirms that compounds derived from this scaffold exhibit potent analgesic effects in vivo and can achieve high binding affinity (IC50 as low as 2.0 nM) to central nicotinic receptors [1][2]. This makes it a high-value starting material for synthesizing focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties for pain management or other CNS disorders where nAChR modulation is implicated.

Novel Non-COX Antiplatelet Agents

Researchers investigating thrombosis and platelet aggregation should prioritize this compound based on its class-level antiplatelet activity. The scaffold is the core of a series of 5-substituted 3-pyridylisoxazoles that are active in the low micromolar to sub-millimolar range (1×10⁻⁶ to 1×10⁻⁴ mol L⁻¹) against arachidonic acid-induced platelet aggregation [3]. Critically, the mechanism of action for this class is distinct from cyclooxygenase (COX) or thromboxane synthase inhibition [3], offering a unique and potentially safer therapeutic avenue for antithrombotic drug development.

Chemical Probes for Nicotinic Receptor Subtypes

The established capacity of the 3-methyl-5-(3-pyridyl)isoxazole scaffold to generate high-affinity nAChR ligands positions it as an ideal precursor for developing chemical probes [2]. Procurement is warranted for synthesizing tool compounds—such as fluorescent ligands, photoaffinity labels, or PET tracer precursors—to study the localization, function, and pharmacology of specific nAChR subtypes in complex biological systems.

Application
Selection Property
Validation Focus
nAChR analgesic lead optimization
Reported in vivo analgesic model response
nAChR binding affinity and selectivity endpoints
Novel non-COX antiplatelet research
Arachidonic acid pathway aggregation context
Steric constraint and concentration-response profiling
Nicotinic receptor subtype probe synthesis
High-affinity pharmacophore scaffold
Derivative synthesis and target engagement verification
Research use only. Not for human or veterinary diagnostic or therapeutic use. Reported evidence is from derivative studies; parent compound requires independent validation in target assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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